molecular formula C7H12O4 B15207882 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) CAS No. 549545-97-3

2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI)

Cat. No.: B15207882
CAS No.: 549545-97-3
M. Wt: 160.17 g/mol
InChI Key: IVUVQLGQSITTTA-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI): is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with ethyl, hydroxy, and hydroxymethyl substituents. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from an ethyl-substituted dihydroxy compound, cyclization can be induced using a dehydrating agent such as sulfuric acid or phosphoric acid. The reaction typically requires controlled temperatures to ensure the formation of the desired furanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the compound in high purity. Industrial methods may also employ catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the furanone ring to a more saturated structure. Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of more saturated furanone derivatives.

    Substitution: Formation of various substituted furanones depending on the nucleophile used.

Scientific Research Applications

2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of flavor and fragrance compounds due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2(3H)-Furanone, 4-hydroxy-3-methyl-: Another furanone derivative with similar structural features but different substituents.

    2(3H)-Furanone, 5-methyl-: A simpler furanone with a single methyl substituent.

Comparison:

    Structural Differences: The presence of different substituents (ethyl, hydroxy, hydroxymethyl) in 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) makes it unique compared to other furanones.

    Biological Activity: The specific substituents can influence the compound’s biological activity, making it more or less potent in various applications.

    Chemical Reactivity: The different functional groups can affect the compound’s reactivity in chemical reactions, leading to different products and reaction pathways.

Properties

CAS No.

549545-97-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-ethyl-4-hydroxy-4-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C7H12O4/c1-2-5-6(9)11-4-7(5,10)3-8/h5,8,10H,2-4H2,1H3

InChI Key

IVUVQLGQSITTTA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)OCC1(CO)O

Origin of Product

United States

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